![molecular formula C23H16Cl2N2O2 B444638 (2Z)-N-ベンジル-2-[(2,4-ジクロロフェニル)イミノ]-2H-クロメン-3-カルボキサミド CAS No. 330837-15-5](/img/structure/B444638.png)

(2Z)-N-ベンジル-2-[(2,4-ジクロロフェニル)イミノ]-2H-クロメン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

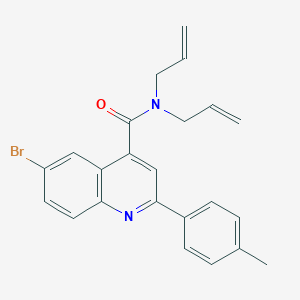

The compound “(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide” is a complex organic molecule. It contains a chromene backbone, which is a common structure in many natural products and pharmaceuticals. The molecule also has a benzyl group attached to a nitrogen atom, and a 2,4-dichlorophenyl group attached via an imine linkage .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the chromene ring system, which consists of a benzene ring fused to a heterocyclic pyran ring. The benzyl group would be a phenyl ring attached to the molecule via a methylene bridge. The 2,4-dichlorophenyl group would be a phenyl ring substituted with two chlorine atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings and polar functional groups would likely result in relatively high melting and boiling points. The compound might also exhibit significant UV/Vis absorption due to the conjugated system of pi electrons in the aromatic rings .作用機序

The exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer cell proliferation. (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a key transcription factor involved in inflammation. (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has also been shown to inhibit the activity of various enzymes involved in oxidative stress, such as NADPH oxidase and xanthine oxidase. In cancer cells, (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to induce apoptosis and inhibit cell cycle progression, possibly through the inhibition of various signaling pathways such as PI3K/Akt and MAPK/ERK.

Biochemical and Physiological Effects:

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has been shown to exhibit a range of biochemical and physiological effects in various in vitro and in vivo models. In vitro studies have shown that (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can reduce inflammation and oxidative stress in animal models of rheumatoid arthritis and multiple sclerosis, as well as inhibit tumor growth in various cancer models.

実験室実験の利点と制限

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide has several advantages as a research tool, including its high purity and stability, and its ability to exhibit multiple biological activities. However, there are also some limitations to using (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in lab experiments. For example, the compound may have limited solubility in certain solvents, which can affect its bioavailability and activity. Additionally, the exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results.

将来の方向性

There are several potential future directions for research on (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide. One area of interest is the development of more potent and selective derivatives of the compound, which may have improved therapeutic efficacy and reduced toxicity. Another area of interest is the investigation of the potential neuroprotective effects of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide, particularly in models of neurodegenerative diseases such as Parkinson's and Alzheimer's. Additionally, further studies are needed to elucidate the exact mechanism of action of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide and its potential interactions with other signaling pathways and molecules. Finally, clinical trials are needed to evaluate the safety and efficacy of (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide as a potential therapeutic agent in humans.

合成法

(2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,4-dichlorobenzaldehyde with benzylamine in the presence of a base, followed by the condensation of the resulting imine with 3-acetylcoumarin. The product is then treated with hydrochloric acid to obtain (2Z)-N-benzyl-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide in high yield and purity.

科学的研究の応用

分子通信研究

分子通信 (MC) の分野では、この化合物は、生体内実験用テストベッド で用いることができます。MC 研究は、健康モニタリングや薬物送達 など、人体内のアプリケーションに焦点を当てています。この化合物は、これらのシステム の開発に使用される可能性があります。

市民科学プロジェクトでの利用

一般市民を科学研究活動に巻き込む市民科学プロジェクトは、この化合物を調査 に用いることができます。これらのプロジェクトは、社会、政治、文化、環境の課題に対処することが多く、この化合物はこれらの分野に関連する研究 に使用できます。

農業生物多様性

この化合物は、農業生物多様性 に対処する研究プロジェクトで使用される可能性があります。たとえば、さまざまな化合物が植物の成長と発達 に与える影響を調査する研究で使用できます。

海洋汚染

Safety and Hazards

特性

IUPAC Name |

N-benzyl-2-(2,4-dichlorophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16Cl2N2O2/c24-17-10-11-20(19(25)13-17)27-23-18(12-16-8-4-5-9-21(16)29-23)22(28)26-14-15-6-2-1-3-7-15/h1-13H,14H2,(H,26,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQKNXKFXSGPMLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC3=CC=CC=C3OC2=NC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-cyano-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B444559.png)

![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylphenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B444560.png)

![2-{[(2,2-Dichloro-1-methylcyclopropyl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B444561.png)

![N-acetyl-3-(1-naphthylimino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B444563.png)

![Ethyl 2-[(cyclobutylcarbonyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444564.png)

![2-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B444566.png)

![6-{[3-(Ethoxycarbonyl)-4-(4-ethoxyphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B444568.png)

![2-[(2-fluorophenyl)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B444574.png)

![6-chloro-2-[(4-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444575.png)

![9-(2-Chlorophenyl)-6-(4-methylphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B444578.png)

![Ethyl 4-(4-sec-butylphenyl)-2-[(cyclobutylcarbonyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B444579.png)

![ethyl 2-({3-[(2-fluoroanilino)carbonyl]-6-methoxy-2H-chromen-2-ylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444580.png)